阿迪托普林

描述

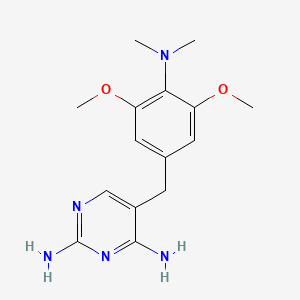

Aditoprim is an antibacterial dihydrofolate reductase inhibitor . It is a novel antibacterial synergist developed in the 1980s . It is often used in combination with Sulfamethoxazole (SMZ) to treat a number of infections .

Molecular Structure Analysis

Aditoprim has a chemical formula of C15H21N5O2 and a molar mass of 303.366 g·mol −1 . It contains a total of 44 bonds, including 23 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 1 tertiary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

Aditoprim is often used in combination with Sulfamethoxazole (SMZ) for treating respiratory infections . The antibacterial effect of the Aditoprim-Sulfamethoxazole compound against certain bacteria was found to be time-dependent .科学研究应用

大鼠的生殖毒性和致畸潜力

阿迪托普林是一种来自二氨基嘧啶组的抑菌剂,其生殖毒性和致畸潜力已得到研究。一项对 Wistar 大鼠进行的研究检查了不同浓度的阿迪托普林对生殖和发育的影响。研究发现,高剂量的阿迪托普林(1000 毫克/千克饮食)导致大鼠和胎儿的体重下降,以及存活胎儿数量减少。然而,在所有组中,胎儿中均未发现显着畸形,这表明阿迪托普林在所研究剂量下没有表现出强烈的致畸作用 (Wang 等,2015)。

抗菌功效

阿迪托普林已显示出作为动物抗菌剂的潜力。一项研究强调了其对包括沙门氏菌、链球菌和大肠杆菌在内的多种病原体的强抗菌活性。这表明它有可能作为单一药物用于治疗细菌性传染病 (Cheng 等,2017)。

不同动物的药代动力学

研究还集中在阿迪托普林在不同动物中的药代动力学上。对马、牛、火鸡和其他动物的研究表明阿迪托普林在这些物种中的代谢和分布情况。这些发现对于确定兽医使用的适当剂量和了解药物在不同动物系统中的行为至关重要。例如,在马中,阿迪托普林表现出较大的分布容积和显着的血浆消除半衰期,表明其在马医学中的有效性和耐受性 (von Fellenberg 等,1990)。

代谢和处置

已使用放射性示踪剂方法研究了阿迪托普林在猪、肉鸡、鲤鱼和大鼠中的代谢和处置。这项研究有助于了解药物在体内如何被处理、它的排泄模式以及主要代谢物的识别。此类研究对于评估阿迪托普林在不同物种中的安全性和有效性至关重要 [(Wang 等,2016)](https://consensus.app/papers/metabolism-disposition-aditoprim-swine-broilers-carp-wang/f79ce90597275405be4e428c185d62b0/?utm_source=chatgpt)。

兽医学中的剂量优化

优化阿迪托普林的给药方案,尤其是在与磺胺甲恶唑等其他药物联合使用时,是近期研究的重点。例如,一项针对猪玻璃杆菌病病原体猪玻璃杆菌进行的研究,基于药代动力学-药效学 (PK-PD) 模型推荐了阿迪托普林和磺胺甲恶唑的最佳给药方案。此类研究对于兽医学中的有效治疗策略至关重要 (Huang 等,2022)。

未来方向

Aditoprim, alone or combined with Sulfamethoxazole, is being studied for its effectiveness in treating various infections. For example, research is being conducted to determine the optimal dosing regimen for the treatment of Glaesserella parasuis infection, which contains resistance and virulence genes .

属性

IUPAC Name |

5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQMXWZTRRWPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204616 | |

| Record name | Aditoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aditoprim | |

CAS RN |

56066-63-8 | |

| Record name | Aditoprime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56066-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aditoprim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aditoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADITOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

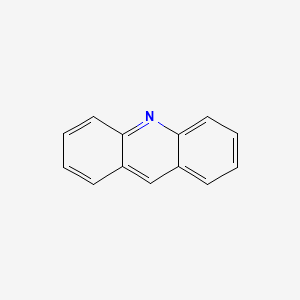

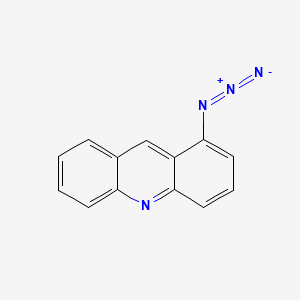

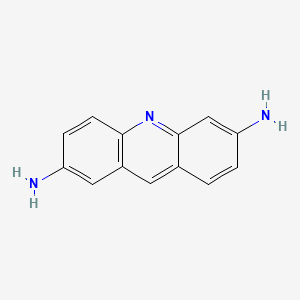

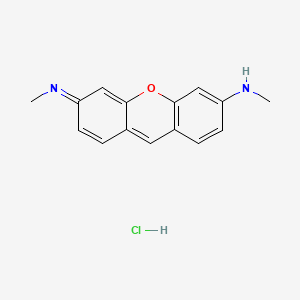

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。